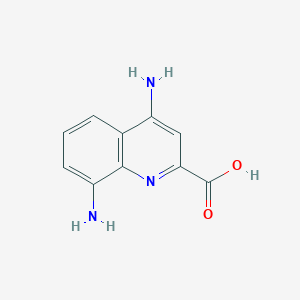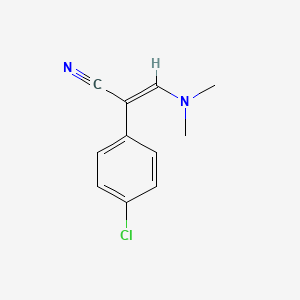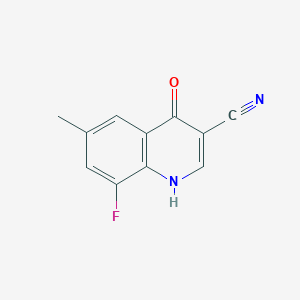
3-Ethynylphenyl ethyl(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylphenyl ethyl(methyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethyl(methyl)carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylphenyl ethyl(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-ethynylphenol with ethyl(methyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the carbamoylation of phenols with carbamoyl chlorides or dimethyl carbonate . These methods are designed to minimize the use of hazardous reagents and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Ethynylphenyl ethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Ethynylphenyl ethyl(methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethynylphenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an accumulation of acetylcholine at nerve synapses, leading to increased stimulation of nerve endings . In cancer cells, it may induce apoptosis through the inhibition of key signaling pathways such as PI3K/AKT/mTOR .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Known for its genotoxic and carcinogenic properties.
Methyl carbamate: Used as a carbamoyl donor in various synthetic processes.
Lupeol-3-carbamate: Investigated for its anticancer properties.
Uniqueness
3-Ethynylphenyl ethyl(methyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other carbamates that may lack such functional groups and therefore have different chemical and biological properties.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(3-ethynylphenyl) N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C12H13NO2/c1-4-10-7-6-8-11(9-10)15-12(14)13(3)5-2/h1,6-9H,5H2,2-3H3 |
InChI Key |
OPKLRMGKBPAJTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11895112.png)




![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)



![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)




